ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The chlorine atom and the ethyl ester group attached to the triazole ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl azidoacetate with propargyl chloride in the presence of a copper catalyst can yield the desired triazole compound. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods often optimize reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while reduction reactions can produce different reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorine atom and the ethyl ester group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-bromo-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-fluoro-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The presence of the chlorine atom in this compound distinguishes it from other similar compounds
Biological Activity
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is a nitrogen-containing heterocyclic compound characterized by a triazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₇H₈ClN₃O₂
- Molecular Weight : Approximately 195.61 g/mol
- Structure : The compound features an ethyl ester group and a chloro substituent on the triazole ring, enhancing its lipophilicity and biological activity.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens. Studies have shown that compounds containing triazole rings can effectively inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Candida albicans | 15 | |
Staphylococcus aureus | 18 |
2. Anticancer Potential
Research indicates that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
In a study evaluating its effects on apoptosis in cancer cells, the compound induced cell death through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
3. Antioxidant Activity
The antioxidant properties of this compound have also been studied. It has been shown to reduce lipid peroxidation levels and scavenge free radicals effectively.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, inhibiting their activity. For instance:
- Antimicrobial Action : The compound may inhibit enzyme activities critical for microbial growth.
- Anticancer Mechanism : It can induce apoptosis by activating caspases and affecting cell cycle regulation pathways.
Case Studies
Several studies have explored the biological activity of this compound in different contexts:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent against resistant bacterial strains .
- Cancer Cell Line Studies : Research on various cancer cell lines revealed that the compound significantly reduced cell viability in MCF-7 and A-549 cells through mechanisms involving apoptosis and cell cycle arrest .
- Antioxidant Properties : In vivo studies showed that treatment with this compound reduced oxidative stress markers in animal models subjected to induced oxidative damage .
Properties
IUPAC Name |
ethyl 5-chloro-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVQNOLKJJDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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